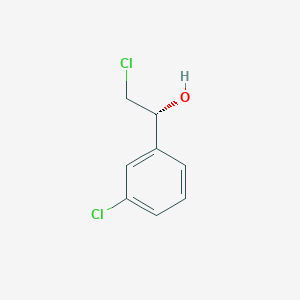

(R)-2-Chloro-1-(3-chlorophenyl)ethanol

Übersicht

Beschreibung

®-2-Chloro-1-(3-chlorophenyl)ethanol is a chiral compound with the molecular formula C8H8Cl2O. It is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a phenyl ring. This compound is of significant interest due to its applications in various fields, including chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Chloro-1-(3-chlorophenyl)ethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using biocatalysts such as acetone powder of Geotrichum candidum. This method provides high enantiomeric excess and yield . Another method involves the use of lipase CALB as a biological resolution catalyst, along with acidic resin and 4-chlorophenol ester as an acyl donor .

Industrial Production Methods

In industrial settings, the production of ®-2-Chloro-1-(3-chlorophenyl)ethanol often employs chemical and biological processes. Chemical methods include asymmetric reduction using chiral catalysts such as CBS (chiral 1,2,3-oxazaborolidines) or rare-earth metal catalysts like ruthenium, rhodium, and iridium . Biological processes involve the use of enzymes for kinetic resolution or asymmetric reduction .

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Chloro-1-(3-chlorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of the corresponding ketone.

Reduction: Formation of various alcohol derivatives.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

IGF Kinase Inhibitors

One of the primary applications of (R)-2-Chloro-1-(3-chlorophenyl)ethanol is in the synthesis of benzimidazolyl pyridinones, which act as insulin-like growth factor (IGF) kinase inhibitors. These compounds are crucial in cancer research due to their potential to inhibit tumor growth by interfering with signaling pathways that promote cell proliferation .

Precursor for Chiral Intermediates

This compound serves as a precursor for the synthesis of (R)-3-chlorostyrene oxide, which is an important chiral intermediate used in the preparation of β3-adrenergic receptor agonists. These agonists are studied for their roles in treating obesity, diabetes, and depression .

Case Study 1: Synthesis of IGF Kinase Inhibitors

A study demonstrated the use of this compound in synthesizing a series of benzimidazolyl pyridinones. The resulting compounds exhibited potent inhibitory activity against IGF kinases, suggesting their potential as therapeutic agents in oncology .

Case Study 2: Biocatalytic Reduction

Research highlighted the effectiveness of using permeabilized whole cells of Candida ontarioensis for the efficient synthesis of this compound. This method achieved high yields and enantiomeric purity, showcasing the advantages of biocatalysis in organic synthesis .

Wirkmechanismus

The mechanism of action of ®-2-Chloro-1-(3-chlorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of various metabolites. These metabolites can further interact with biological targets, influencing cellular processes and pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-2-Chloro-1-(m-chlorophenyl)ethanol: Similar structure but with a different position of the chlorine atom on the phenyl ring.

®-2,2,2-Trifluoro-1-(3-chlorophenyl)ethanol: Contains trifluoromethyl group instead of a chlorine atom.

®-1-(3-Chlorophenyl)-2-chloroethanol: Similar structure but with a different arrangement of the hydroxyl and chlorine groups.

Uniqueness

®-2-Chloro-1-(3-chlorophenyl)ethanol is unique due to its specific stereochemistry and the presence of two chlorine atoms on the phenyl ring. This configuration imparts distinct chemical and biological properties, making it valuable for various applications .

Biologische Aktivität

(R)-2-Chloro-1-(3-chlorophenyl)ethanol is a chiral chlorinated alcohol that has garnered attention for its potential biological activities, particularly in pharmaceutical applications. This article delves into the compound's synthesis, biological properties, and relevant case studies, supported by diverse research findings.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Chiral Resolution : Utilizing chiral catalysts to selectively produce the (R)-enantiomer from racemic mixtures.

- Biocatalysis : Employing specific enzymes such as alcohol dehydrogenases to convert ketones to alcohols with high enantioselectivity .

Antifungal Properties

Research indicates that this compound exhibits significant antifungal activity. It acts as an intermediate in the synthesis of antifungal agents, where its derivatives have been shown to inhibit fungal growth effectively. For instance, studies have demonstrated that compounds derived from this compound can disrupt fungal cell wall synthesis, leading to cell lysis and death .

Anticancer Activity

Recent investigations have explored the potential anticancer properties of this compound. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation . The mechanism of action appears to involve the modulation of signaling pathways related to cell survival and apoptosis.

Case Study 1: Synthesis and Activity Evaluation

In a study published in MDPI, researchers synthesized various derivatives of this compound and evaluated their biological activities against several fungal strains. The results indicated that certain derivatives exhibited potent antifungal effects, with minimum inhibitory concentrations (MICs) lower than those of established antifungal agents .

Case Study 2: Enzymatic Reduction for Anticancer Applications

Another study highlighted the use of enzymatic reduction methods to synthesize this compound from ketone precursors. The resulting compound was tested for anticancer activity against human cancer cell lines, demonstrating significant cytotoxic effects compared to controls . This underscores its potential as a lead compound in drug development.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is informative:

| Compound Name | Biological Activity | Unique Aspects |

|---|---|---|

| (S)-2-Chloro-1-(3-chlorophenyl)ethanol | Antifungal activity | Different enantiomer may exhibit distinct effects |

| 2-Chloro-1-(4-chlorophenyl)ethanol | Antibacterial properties | Variation in chlorine substitution affects reactivity |

| 3-Chloro-1-(2,4-dichlorophenyl)ethanol | Potential anticancer activity | Structural differences lead to varying pharmacology |

Eigenschaften

IUPAC Name |

(1R)-2-chloro-1-(3-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,11H,5H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSKQOSGSUKVDG-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)[C@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438879 | |

| Record name | (R)-2-Chloro-1-(3-chlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142763-10-8 | |

| Record name | (R)-2-Chloro-1-(3-chlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes (R)-2-Chloro-1-(3-chlorophenyl)ethanol significant in pharmaceutical synthesis?

A1: this compound is a valuable chiral building block for synthesizing various pharmaceutical compounds. Its chiral center allows for the creation of enantiomerically pure drugs, which is crucial as different enantiomers can exhibit distinct pharmacological activities and safety profiles.

Q2: How can this compound be produced efficiently?

A2: Research has shown the potential of biocatalytic methods for producing this compound. One study [1] successfully utilized phenylacetaldehyde reductase (PAR) from Corynebacterium strain ST-10 to synthesize this compound from m-chlorophenacyl chloride with high enantiomeric purity (>98% ee) and yield (28 mg/mL). Another study [2] investigated permeabilized whole cells of Candida ontarioensis for the same purpose, demonstrating the potential of different microbial systems for efficient biocatalysis.

Q3: What are the advantages of using biocatalysts like PAR for this compound production?

A3: Biocatalysts like PAR offer several advantages:

Q4: Are there any challenges associated with scaling up the biocatalytic production of this compound?

A4: While biocatalysis offers a promising route, scaling up production presents challenges:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.